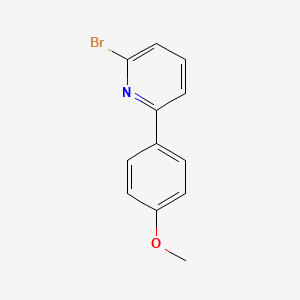

2-Bromo-6-(4-methoxyphenyl)pyridine

Overview

Description

2-Bromo-6-(4-methoxyphenyl)pyridine is an organic compound that is widely used as a building block in organic synthesis . It is also used as an intermediate for the synthesis of Pyridine derivatives . It is a halogenated pyridine derivative used as a building block in the preparation of nitrogen-containing heterocyclic compounds .

Synthesis Analysis

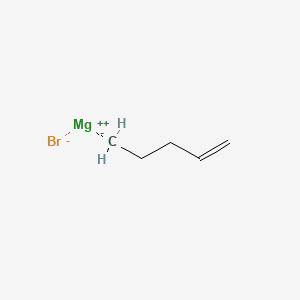

The synthesis of this compound involves palladium-catalyzed Suzuki cross-coupling reactions . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C12H10BrNO . The InChI code for this compound is 1S/C12H10BrNO/c1-15-10-7-5-9(6-8-10)11-3-2-4-12(13)14-11/h2-8H,1H3 .Chemical Reactions Analysis

This compound is a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium . It is also a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .Scientific Research Applications

Corrosion Inhibition

2-Bromo-6-(4-methoxyphenyl)pyridine has been studied for its potential in corrosion inhibition. Saady et al. (2020) explored the inhibitory effect of a pyridine derivative, which includes this compound, on steel corrosion. The study utilized various techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, showing significant effectiveness in corrosion protection (Saady et al., 2020). Additionally, Ansari et al. (2015) focused on the adsorption and inhibitory effects of pyridine derivatives, including this compound, on steel corrosion in hydrochloric acid, demonstrating a high inhibition efficiency (Ansari et al., 2015).

Synthesis of Halolactones and Bromooxepanes

Verma et al. (2016) developed a catalytic system using bis(4-methoxyphenyl)selenide, which involves this compound, for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes (Verma et al., 2016).

Heterocyclic Ligands Synthesis

Silva et al. (1997) conducted a study on the synthesis of heterocyclic ligands, including this compound. They prepared new heterocyclic ligands and analyzed their molecular structures through X-Ray analysis (Silva et al., 1997).

Antimicrobial Activity

Research by Bogdanowicz et al. (2013) involved using 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, derived from this compound, to synthesize new cyanopyridine derivatives with potential antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).

Fluorescent Sensor Development

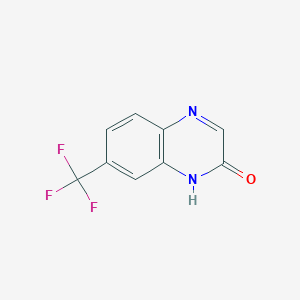

Hagimori et al. (2011) developed a water-soluble fluorescent probe based on a pyridine-pyridone skeleton, which includes this compound, for detecting Zn2+ ions. This study observed a clear chelation enhanced fluorescence effect in the presence of Zn2+ (Hagimori et al., 2011).

Photophysical Studies

Behera et al. (2015) explored the photophysical characteristics of pyridine derivatives, including this compound. The study focused on understanding the competition between intramolecular charge transfer and excited state intramolecular proton transfer processes (Behera et al., 2015).

properties

IUPAC Name |

2-bromo-6-(4-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-15-10-7-5-9(6-8-10)11-3-2-4-12(13)14-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHNQKHQOCSREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453967 | |

| Record name | 2-bromo-6-(4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193344-39-7 | |

| Record name | 2-bromo-6-(4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2E)-2-Benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B1611402.png)

![Benzo[1,2-b:4,5-b']difuran-2,6-dione, 3-phenyl-7-(4-propoxyphenyl)-](/img/structure/B1611407.png)

![3H-Pyrazol-3-one,2,4-dihydro-5-methyl-2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]-](/img/structure/B1611408.png)

![Oxazolo[4,5-C]pyridine](/img/structure/B1611411.png)